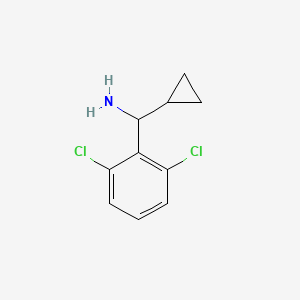
Cyclopropyl(2,6-dichlorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopropyl(2,6-dichlorophenyl)methanamine is a chemical compound with the molecular formula C10H11Cl2N It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with two chlorine atoms at the 2 and 6 positions on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl(2,6-dichlorophenyl)methanamine typically involves the reaction of cyclopropylamine with 2,6-dichlorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or column chromatography to obtain the desired product in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction parameters and increased production rates. Additionally, the use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,6-dichlorophenyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl(2,6-dichlorophenyl)methanone, while reduction may produce cyclopropyl(2,6-dichlorophenyl)methanol .
Scientific Research Applications
Cyclopropyl(2,6-dichlorophenyl)methanamine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclopropyl(2,6-dichlorophenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **1-(2,6-Dichlorophenyl)cyclopropyl)methanamine
- **2,6-Dichlorobenzylamine
- **Cyclopropylamine derivatives
Uniqueness
Cyclopropyl(2,6-dichlorophenyl)methanamine is unique due to its specific structural features, such as the presence of both cyclopropyl and dichlorophenyl groups. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C10H11Cl2N |
|---|---|
Molecular Weight |
216.10 g/mol |
IUPAC Name |
cyclopropyl-(2,6-dichlorophenyl)methanamine |
InChI |
InChI=1S/C10H11Cl2N/c11-7-2-1-3-8(12)9(7)10(13)6-4-5-6/h1-3,6,10H,4-5,13H2 |
InChI Key |
SWGWGQCLNDAYFF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2=C(C=CC=C2Cl)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Thiophen-3-yl)methyl]-1H-benzimidazole](/img/structure/B12523543.png)
![{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}(trifluoro)silane](/img/structure/B12523549.png)
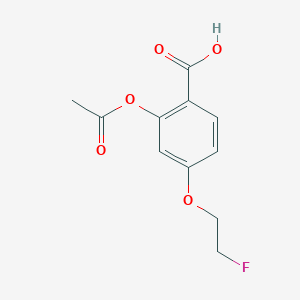

![1-(Morpholin-4-yl)-3-[(octadec-9-en-1-yl)amino]propan-1-one](/img/structure/B12523570.png)
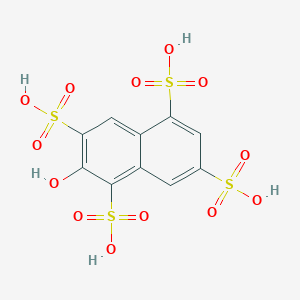
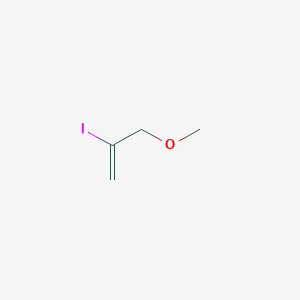
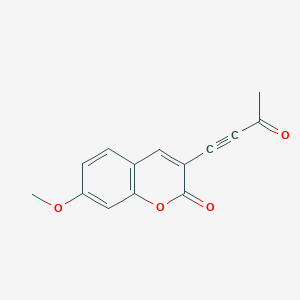
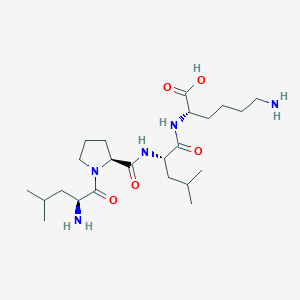
![3',5'-Dimethyl-4-(2-methyloctan-2-yl)[1,1'-biphenyl]-2,4',6-triol](/img/structure/B12523611.png)
![2,3-Di(propan-2-yl)phenyl 2-(propan-2-yl)-6-(prop-1-en-2-yl)[1,1'-biphenyl]-3-yl phosphate](/img/structure/B12523618.png)
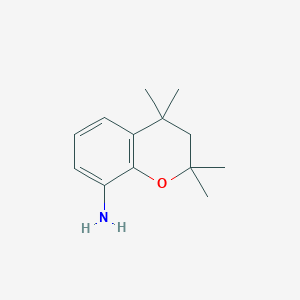
![2-Phenylbicyclo[3.2.0]heptan-2-ol](/img/structure/B12523628.png)

